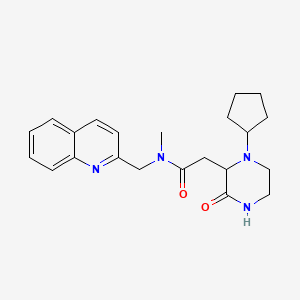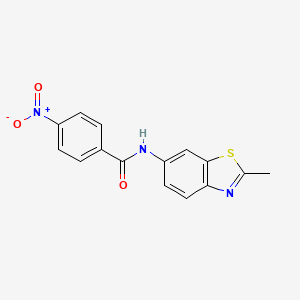
7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been explored in various studies. For instance, one study detailed the synthesis of a similar compound by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one and 5,5-dimethyl-1,3-cyclohexanedione in DMF, with its structure determined by X-ray diffraction (Da, 2002). Another research synthesized related compounds using the DFT theory, analyzing their molecular geometry, chemical reactivity, and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been determined using techniques like single-crystal X-ray diffraction and spectroscopic methods. Studies have revealed specific conformations and crystal packing details of these compounds, which are crucial for understanding their molecular behavior (Da, 2002).
Chemical Reactions and Properties
Quinoline derivatives exhibit various chemical reactions and properties. For example, a study on a similar quinolinecarboxylic acid compound showed its antagonistic activity at the AMPA receptor, indicating its biochemical reactivity and potential pharmaceutical applications (Takano et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystallographic characteristics and conformational details, have been extensively studied. These properties are key to understanding the compound's stability and potential applications (Da, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)9-14-12(15(21)10-18)8-13(16(19)22)17(23)20(14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOASLNXMYUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
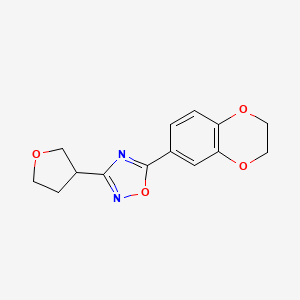

![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)
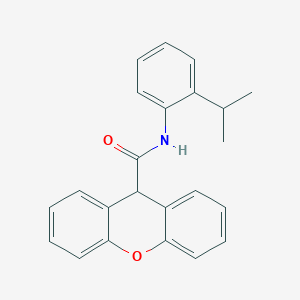
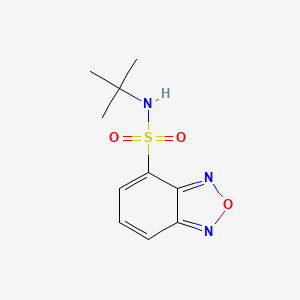
![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
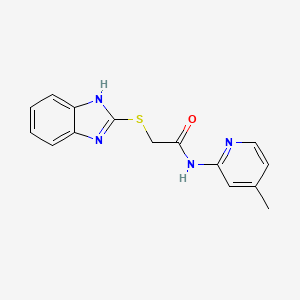
![5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)
